2-(3-Hydroxypiperidin-1-YL)acetonitrile
Overview
Description
2-(3-Hydroxypiperidin-1-yl)acetonitrile is an organic compound with the molecular formula C₇H₁₂N₂O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Hydroxypiperidin-1-yl)acetonitrile involves the reaction of 3-hydroxypiperidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Another method involves the reduction of this compound using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at 0°C under an inert atmosphere, followed by refluxing for several hours. The excess lithium aluminium hydride is quenched with water and sodium hydroxide, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminium hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminium hydride in tetrahydrofuran is a common reducing agent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-oxopiperidin-1-yl)acetonitrile.
Reduction: Formation of 2-(3-aminopiperidin-1-yl)acetonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypiperidin-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)acetonitrile
- 2-(3-Aminopiperidin-1-yl)acetonitrile
- 2-(3-Oxopiperidin-1-yl)acetonitrile
Uniqueness
2-(3-Hydroxypiperidin-1-yl)acetonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide versatility in chemical reactions and potential applications. The hydroxyl group allows for further functionalization, while the nitrile group can be reduced or substituted to yield a variety of derivatives.
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSVENNNSZEBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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